REACTION_SMILES
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[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[Cl:1][CH2:2][C:3](=[O:4])[NH:5][CH:6]([CH2:7][OH:8])[c:9]1[cH:10][c:11]([F:15])[cH:12][cH:13][cH:14]1.[H-:17].[Na+:16]>>[CH2:2]1[C:3](=[O:4])[NH:5][CH:6]([c:9]2[cH:10][c:11]([F:15])[cH:12][cH:13][cH:14]2)[CH2:7][O:8]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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O=C(CCl)NC(CO)c1cccc(F)c1
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Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CCl)NC(CO)c1cccc(F)c1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
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Smiles
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O=C1COCC(c2cccc(F)c2)N1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[Cl:1][CH2:2][C:3](=[O:4])[NH:5][CH:6]([CH2:7][OH:8])[c:9]1[cH:10][c:11]([F:15])[cH:12][cH:13][cH:14]1.[H-:17].[Na+:16]>>[CH2:2]1[C:3](=[O:4])[NH:5][CH:6]([c:9]2[cH:10][c:11]([F:15])[cH:12][cH:13][cH:14]2)[CH2:7][O:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
O=C(CCl)NC(CO)c1cccc(F)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(CCl)NC(CO)c1cccc(F)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1COCC(c2cccc(F)c2)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |